3-Ethoxy-3-cyclobutene-1,2-dione
Description
Structure
3D Structure
Properties
CAS No. |
61699-52-3 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-ethoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H6O3/c1-2-9-5-3-4(7)6(5)8/h3H,2H2,1H3 |
InChI Key |
DQJCZYOSORVVFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C1=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethoxy 3 Cyclobutene 1,2 Dione and Its Functionalized Derivatives
Precursor Synthesis Routes for Cyclobutenedione Cores
The foundation for accessing the majority of functionalized cyclobutenedione systems lies in the efficient synthesis of their parent esters, known as alkyl squarates.
Alkyl squarates, such as the commonly used diethyl squarate, are derivatives of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione). guidechem.com A highly efficient and general method for their preparation involves the reaction of squaric acid with an appropriate alcohol in the presence of an orthoformate, which acts as a dehydrating agent. tandfonline.comtandfonline.com This method is suitable for multigram scale synthesis and provides high yields for a range of alkyl groups. tandfonline.com
For example, diethyl squarate can be synthesized by refluxing a solution of squaric acid in anhydrous ethanol (B145695) with triethyl orthoformate. guidechem.comchemicalbook.com The reaction proceeds over 48 hours, and after workup, diethyl squarate is obtained as a yellowish oil in yields often exceeding 90%. guidechem.comchemicalbook.com This approach is applicable for synthesizing various dialkyl squarates, including dimethyl, diisopropyl, and di-n-butyl squarates, with yields ranging from 77% to 97%. tandfonline.comtandfonline.com
Alternative, though often less efficient or more hazardous, methods have been reported. These include transesterification from other squarate esters, methylation of the disilver salt of squaric acid with methyl iodide, or reaction of the acid with diazomethane. tandfonline.com However, the orthoformate-mediated esterification remains the most practical and widely adopted procedure. tandfonline.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Squaric Acid | Ethanol, Triethyl Orthoformate | Diethyl Squarate | 97 | guidechem.com |
| Squaric Acid | Methanol (B129727), Trimethyl Orthoformate | Dimethyl Squarate | 89 | tandfonline.com |
| Squaric Acid | Isopropanol, Triisopropyl Orthoformate | Diisopropyl Squarate | 81 | tandfonline.com |
Direct Synthesis of 3-Ethoxy-3-cyclobutene-1,2-dione Derivatives from Squaric Acid Esters
With dialkyl squarates like diethyl squarate in hand, the four-membered ring is primed for functionalization. The electron-deficient nature of the cyclobutenedione core makes it susceptible to attack by various nucleophiles.
The reaction of squarate esters with amines is a fundamental transformation for creating amino-functionalized cyclobutenediones. nih.gov These reactions proceed via a nucleophilic addition-elimination sequence. asynt.com Typically, an amine attacks one of the electrophilic carbonyl carbons, leading to the displacement of an alkoxy group. asynt.com
This strategy allows for the synthesis of monosubstituted squaramide esters. For instance, reacting diethyl squarate with benzylamine (B48309) in methanol at room temperature yields the corresponding monosquaramide product. asynt.com Similarly, treatment of diethyl squarate with ammonia (B1221849) (as a 20% solution in ethanol) produces the primary amino-squarate. rsc.org
A challenge in these reactions is controlling the degree of substitution, as the initial product, a primary or secondary amine, can react further to form secondary, tertiary, or even quaternary ammonium (B1175870) species. youtube.comyoutube.com However, the reactivity of the squarate system can be modulated; the initial substitution to form a mixed squaramide ester results in a less electrophilic species, which can allow for the controlled, sequential reaction with a second, different amine to create asymmetric bis-squaramides. nih.gov The reactivity can be further tuned by the electronic properties of the substituents. nih.gov For certain reactions, catalysts like zinc triflate (Zn(OTf)₂) can be employed to enhance the electrophilicity of the carbonyl carbons and facilitate substitution. thieme-connect.com
| Squarate Ester | Amine | Product Type | Yield (%) | Reference |
| Diethyl Squarate | Benzylamine | Monosquaramide | 33 | asynt.com |
| Diethyl Squarate | 20% Ammonium in Ethanol | Amino-squarate | 70 | rsc.org |
| Diethyl Squarate | Aniline (with Zn(OTf)₂) | Aniline-derived scaffold | 37 | thieme-connect.com |
The carbonyl groups of the cyclobutenedione core can participate in condensation reactions, most notably the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.orgsci-hub.se The active methylene compound is a molecule with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl acetoacetate. wikipedia.org
In the context of squaric acid derivatives, dicyanomethylene-substituted squaraines are synthesized by reacting a squarate ester with malononitrile. nih.gov This reaction capitalizes on the high reactivity of the squaric acid derivative towards nucleophilic methylene bases, driven by the strong electron-withdrawing nature of the dicyanomethylene group. nih.gov The condensation can be catalyzed by a weak base, such as an amine. wikipedia.org These reactions are crucial for creating squaraine dyes, which are zwitterionic compounds formed from the condensation of squaric acid or its derivatives with nucleophiles. rsc.org The resulting products are often highly colored α,β-unsaturated compounds. sigmaaldrich.com
Advanced Synthetic Transformations Involving this compound Systems
Beyond fundamental substitutions and condensations, the cyclobutenedione framework is a substrate for more advanced and stereocontrolled transformations.
Asymmetric catalysis aims to create chiral molecules with a specific three-dimensional arrangement, a property known as chirality. youtube.com This is achieved using a chiral catalyst that directs the reaction to favor one enantiomer (one of a pair of mirror-image molecules) over the other. youtube.comyoutube.com
Recently, the enantioselective functionalization of cyclobutenediones (CBDs) has emerged as a significant area of research. acs.org Despite their long history in synthesis, their use in catalytic asymmetric conversions had been limited due to challenges in controlling regioselectivity between the two reactive carbonyls and the potential for ring-opening side reactions. acs.org
A breakthrough has been the development of the first asymmetric transfer hydrogenation (ATH) of cyclobutenediones. acs.org This reaction uses a chiral catalyst to deliver hydrogen atoms to one of the carbonyl groups in a regio- and stereoselective manner. acs.org Depending on the reaction conditions and the substitution pattern of the cyclobutenedione, various enantioenriched four-membered ring products can be obtained with high enantiomeric excess (ee). acs.org For example, the ATH of a 1-aryl-2-alkyl-cyclobutenedione can yield the corresponding chiral hydroxy-cyclobutenone with high yield and ee. acs.org This methodology opens a new avenue for the asymmetric synthesis of complex and bioactive molecules starting from readily available cyclobutenedione precursors. acs.org
Photochemical Approaches to Cyclobutenedione Ring Systems via Bisketene Intermediates
The photochemical ring-opening of cyclobutenedione derivatives to form highly reactive bisketene intermediates is a well-established process. These intermediates can then undergo subsequent thermal or photochemical cyclization to reform the cyclobutenedione ring, often leading to functionalized or isomeric products that may not be accessible through traditional thermal routes. This reversible transformation provides a powerful tool for the synthesis and manipulation of the cyclobutenedione core.
The fundamental principle of this approach lies in the photochemical excitation of a cyclobutenedione, which induces the cleavage of the C2-C3 bond to generate a 1,2-bisketene. The stability and reactivity of the resulting bisketene are highly dependent on the nature of the substituents on the cyclobutenedione ring.
While specific detailed studies on the photochemical generation of a bisketene directly from this compound are not extensively documented in readily available literature, the general mechanism can be inferred from studies on analogous systems, such as the parent cyclobutenedione and its other substituted derivatives. For instance, the photolysis of the parent cyclobutene-1,2-dione has been shown to yield the corresponding bisketene, which can be characterized by its distinct spectroscopic signature.
In the context of this compound, or its more commonly studied precursor, 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) (diethyl squarate), photochemical irradiation is expected to induce a similar ring-opening to form an ethoxy-substituted bisketene. The presence of the electron-donating ethoxy group is anticipated to influence the electronic properties and, consequently, the reactivity of the bisketene intermediate.
The general photochemical transformation can be represented as follows:
Figure 1: General photochemical ring-opening of a substituted cyclobutenedione to a bisketene intermediate.
The subsequent reactions of the photochemically generated bisketene are of significant synthetic interest. These intermediates can participate in various pericyclic reactions, including electrocyclization back to the cyclobutenedione or cycloaddition reactions with suitable trapping agents. The outcome of the reaction is often dictated by the reaction conditions, such as temperature, wavelength of light used for irradiation, and the presence of other reactants.
For example, in the absence of a trapping agent, the bisketene may undergo a thermal [2+2] electrocyclization to regenerate the starting cyclobutenedione or a constitutional isomer, if the substituents allow. If the photolysis is carried out in the presence of an alkene or alkyne, the bisketene can potentially undergo a [2+2] or [4+2] cycloaddition reaction, respectively, to afford more complex molecular architectures.
Reaction Mechanisms and Chemical Transformations of 3 Ethoxy 3 Cyclobutene 1,2 Dione
Nucleophilic Reactivity at the Cyclobutenedione Core
The cyclobutenedione core of 3-ethoxy-3-cyclobutene-1,2-dione is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of substituents.
Mechanism of Nucleophilic Addition and Substitution
The reaction of this compound with nucleophiles typically proceeds through a nucleophilic addition-elimination mechanism. The initial step involves the attack of a nucleophile at one of the carbonyl carbons of the cyclobutenedione ring. This is followed by the elimination of the ethoxy group, leading to the formation of a substituted cyclobutenedione.
For instance, the reaction with amines, such as 4-N,N-dimethylaminophenyleneamine, results in the formation of 4-[(4-N,N-diemethylaminophenylene)amino]-3-ethoxy-3-cyclobutene-1,2-dione. bas.bg However, attempts to apply this reaction to free amino acids have been reported to be unsuccessful due to the zwitterionic nature of the amino acids. bas.bg
Electrophilic Behavior of this compound Derivatives
While the primary reactivity of this compound is nucleophilic at the ring carbons, its derivatives can exhibit electrophilic behavior. The electron-withdrawing nature of the cyclobutenedione core can activate substituents for further reactions.
Ring-Opening and Cycloreversion Reactions
Under certain conditions, the strained four-membered ring of this compound and its derivatives can undergo ring-opening reactions. These transformations can be induced thermally or photochemically and often proceed through highly reactive intermediates.
Formation and Reactivity of Bisketene Intermediates
One of the key ring-opening pathways for cyclobutenediones involves the formation of bisketene intermediates. These intermediates are highly reactive and can participate in a variety of subsequent reactions, including cycloadditions and rearrangements. The formation of bisketenes from cyclobutenediones provides a powerful tool for the synthesis of complex molecular architectures.
Cycloaddition Reactions of Cyclobutenedione-Related Systems
Cyclobutenedione derivatives can participate in cycloaddition reactions, acting as either the 2π or 4π component. These reactions provide a means to construct larger ring systems and are a testament to the versatility of the cyclobutenedione scaffold in organic synthesis.
Tautomeric Equilibria and Conformational Dynamics
The structure and reactivity of this compound and its derivatives can be influenced by tautomeric equilibria and conformational dynamics. For example, studies on related morpholine-2,5-dione (B184730) systems have utilized density functional theory to investigate their diketo and enol structures. researchgate.net These studies consider various mechanisms of action, highlighting the importance of understanding the potential tautomeric forms. researchgate.net
The three-dimensional structure of derivatives, such as C21H22N2O2, reveals a nearly planar molecule, with molecules connected via electrostatic C⋯O contacts. researchgate.net This planarity can influence the molecule's reactivity and intermolecular interactions.
Advanced Spectroscopic and Structural Characterization of 3 Ethoxy 3 Cyclobutene 1,2 Dione and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of 3-ethoxy-4-cyclobutene-1,2-dione and its analogs by identifying the different types of protons and carbons and their connectivity.
For the closely related analog, 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301), the ¹H NMR spectrum shows a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the ethoxy groups. nih.gov The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom. In the ¹³C NMR spectrum of 3,4-dimethoxy-3-cyclobutene-1,2-dione, distinct signals are observed for the methoxy (B1213986) carbons and the carbonyl carbons. chemicalbook.comchemicalbook.com
The expected NMR data for 3-ethoxy-4-cyclobutene-1,2-dione would feature signals for the ethoxy group protons and carbons, as well as a signal for the vinylic proton on the cyclobutene (B1205218) ring. The chemical environment of the carbonyl carbons would result in characteristic downfield shifts in the ¹³C NMR spectrum. For instance, in 3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione, the protons of the ethoxy group and the aminocyclobutene ring can be clearly assigned in the ¹H NMR spectrum. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for 3,4-Diethoxy-3-cyclobutene-1,2-dione
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.4 | Triplet | -CH₃ |
| ¹H | ~4.8 | Quartet | -OCH₂- |
| ¹³C | ~15 | - | -CH₃ |
| ¹³C | ~73 | - | -OCH₂- |
| ¹³C | ~185 | - | C=O |
Note: Data is based on typical values for ethoxy groups and cyclobutenedione systems and may vary depending on the solvent and experimental conditions.
Variable Temperature NMR Studies for Conformational Analysis
Variable temperature (VT) NMR studies are a powerful tool for investigating the conformational dynamics of molecules. nih.govrsc.org For molecules with rotational freedom, such as the ethoxy group in 3-ethoxy-4-cyclobutene-1,2-dione, VT-NMR can provide information about the energy barriers between different conformations. scielo.br
At low temperatures, the interconversion between conformers may slow down sufficiently to be observed on the NMR timescale, potentially leading to the appearance of separate signals for each conformer. scielo.br Conversely, at higher temperatures, rapid interconversion results in averaged signals. By analyzing the changes in the NMR spectrum as a function of temperature, thermodynamic parameters for the conformational equilibrium can be determined. rsc.org While specific VT-NMR studies on 3-ethoxy-4-cyclobutene-1,2-dione are not widely reported, this technique would be invaluable in understanding the preferred orientation of the ethoxy group relative to the cyclobutene ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
For 3-ethoxy-4-cyclobutene-1,2-dione and its analogs, the IR and Raman spectra are dominated by strong absorption bands corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations within the four-membered ring. nih.gov The exact positions of these bands are sensitive to the electronic effects of the substituents on the ring.
The IR spectrum of 3,4-diethoxy-3-cyclobutene-1,2-dione shows characteristic peaks for the C=O and C=C stretching modes. nih.gov Additionally, C-H stretching and bending vibrations of the ethoxy group are present. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information, especially for the C=C bond. nih.gov
Table 2: Typical Vibrational Frequencies for 3,4-Diethoxy-3-cyclobutene-1,2-dione
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch | ~1780 |
| C=C Stretch | ~1640 |
| C-O Stretch | ~1200 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The cyclobutenedione core contains a conjugated system of π-electrons, which gives rise to characteristic UV-Vis absorption bands.
The electronic spectrum of compounds like 3-ethoxy-4-cyclobutene-1,2-dione is expected to show absorptions corresponding to π → π* and n → π* transitions. The high-energy π → π* transition is typically located in the shorter wavelength UV region, while the lower-energy, and often less intense, n → π* transition of the carbonyl groups appears at longer wavelengths. The position and intensity of these absorptions can be influenced by the solvent polarity and the nature of the substituents on the cyclobutene ring. For example, the parent compound, squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), has been studied by UV-Vis spectroscopy. spectrabase.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For 3-ethoxy-4-cyclobutene-1,2-dione, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of cyclobutenedione derivatives under electron ionization (EI) often involves characteristic losses of carbon monoxide (CO) and ethylene (B1197577) from the ethoxy group. The fragmentation pattern of the related 3,4-diethoxy-3-cyclobutene-1,2-dione has been documented by the National Institute of Standards and Technology (NIST). nist.govnist.gov The analysis of these fragmentation pathways provides valuable confirmation of the compound's structure. researchgate.net
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.
Theoretical and Computational Chemistry Approaches to 3 Ethoxy 3 Cyclobutene 1,2 Dione
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of compounds like 3-Ethoxy-3-cyclobutene-1,2-dione.
Theoretical vibrational frequency calculations using DFT are instrumental in interpreting and predicting the infrared (IR) and Raman spectra of molecules. By calculating the vibrational modes of this compound, specific bands in the experimental spectra can be assigned to particular molecular motions, such as the stretching and bending of C=O, C=C, and C-O bonds. For example, in a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a characteristic band for the thione group was observed at 3103 cm⁻¹ in the experimental spectrum, which corresponded to a theoretically calculated frequency of 3461 cm⁻¹. nih.gov Such calculations provide a basis for understanding the vibrational characteristics of the cyclobutene-1,2-dione core and the influence of the ethoxy substituent.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their spatial distribution. For instance, in a study of thiophene-based molecules, the calculated HOMO-LUMO energy gaps ranged from 4.93 to 5.07 eV. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich ethoxy group and the C=C double bond, while the LUMO would likely be centered on the electron-deficient carbonyl groups. The energy gap would provide insights into its electronic transitions and potential as an electronic material.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Compound
| Property | Value (eV) |
| HOMO Energy | -0.26751 |
| LUMO Energy | -0.18094 |
| HOMO-LUMO Gap | -0.08657 |
Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms, making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the ethoxy group would exhibit a positive potential. nih.gov NBO analysis further reveals that in similar compounds, there is significant intra- and inter-molecular charge transfer. nih.gov
Computational methods, particularly DFT, can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming molecular structures. A study on substituted cyclobutene-1,2-diones demonstrated that calculated ¹⁷O chemical shifts successfully reproduced experimental trends. nih.gov For this compound, theoretical calculations would predict the chemical shifts for the ethyl protons and the carbons of the cyclobutene (B1205218) ring, aiding in the complete spectral assignment and structural verification.
Ab Initio and Coupled Cluster Methods for High-Level Accuracy
For even greater accuracy in computational studies, particularly for electronic properties and reaction energetics, ab initio and coupled-cluster methods are employed. These methods are more computationally intensive than DFT but provide results that are closer to the "gold standard" of quantum chemistry. mit.edu
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, especially with single, double, and perturbative triple excitations (CCSD(T)), are considered benchmarks for high-accuracy calculations. mit.eduaps.org While direct application to larger molecules can be computationally prohibitive, they are often used to calibrate more efficient methods like DFT or for studying smaller, representative systems. mit.edunih.govarxiv.org For instance, in a study of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (B102799), ab initio calculations at the MP2/6-31G* level were used to determine the minimum-energy geometry of the free molecule. researchgate.net The development of locally renormalized coupled-cluster methods (LR-CCSD(T)) has shown promise in providing highly accurate results for systems where standard CCSD(T) may be less reliable. researchgate.net These high-level calculations are crucial for obtaining definitive insights into the electronic structure and properties of novel compounds like this compound.
Computational Studies of Reaction Mechanisms and Transition States
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the reactivity of the closely related cyclobutene-1,2-dione core has been the subject of theoretical investigation. These studies offer a foundational understanding of the potential reaction pathways and transition states applicable to its ethoxy derivative.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling reaction pathways and identifying the transition states and activation energies for reactions involving cyclobutenediones. For instance, in related systems, it has been shown that electron-withdrawing or donating groups significantly influence the electrophilicity of the cyclobutene ring, thereby directing the course of nucleophilic attack.
In the context of asymmetric transfer hydrogenation of cyclobutenediones, DFT calculations have been employed to understand regioselectivity. Natural Population Analysis (NPA) charges can reveal the polarization of the C=C bond, indicating the more likely site for hydride attack. Such analyses show that substituents can create a polarized double bond, making it susceptible to reduction. For a molecule like this compound, the ethoxy group would be expected to influence the electron distribution in the ring and, consequently, the energetics of transition states in various reactions.
The table below illustrates typical parameters that are calculated in computational studies of reaction mechanisms, using hypothetical values for a representative reaction of a cyclobutenedione derivative.
| Reaction Parameter | Calculated Value (kcal/mol) | Method/Basis Set |
| Activation Energy (endo) | 13.3 | B3LYP/6-31G |
| Activation Energy (exo) | 15.1 | B3LYP/6-31G |
| Reaction Energy | -25.7 | B3LYP/6-31G* |
Note: The data in this table is illustrative and based on typical computational results for related cyclobutenedione reactions, not specific to this compound.
Investigation of Intermolecular Interactions and Supramolecular Assemblies
Computational chemistry is a powerful tool for investigating the non-covalent interactions that govern the formation of supramolecular assemblies of this compound. These studies provide a molecular-level understanding of the forces that dictate the crystal structure and bulk properties of the material.
Hydrogen Bonding Networks
Although this compound itself does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its carbonyl and ethoxy oxygen atoms. In the presence of suitable donor molecules, such as water or alcohols, it can participate in the formation of hydrogen-bonded networks.
The strength and geometry of these interactions can be quantified using computational methods like Atoms in Molecules (AIM) theory, which analyzes the electron density topology to characterize bonding interactions.
Electrostatic Interactions and Stacking Effects
The electron distribution in this compound, with its electron-rich oxygen atoms and relatively electron-poor carbon atoms of the carbonyl groups, gives rise to a significant molecular dipole moment. Electrostatic interactions between these dipoles are a major driving force in the formation of its supramolecular assemblies.
Computational modeling can generate electrostatic potential (ESP) maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting how molecules will orient themselves with respect to one another in the solid state to maximize favorable electrostatic interactions.
Theoretical Modeling of Crystal Packing
Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry, often referred to as "crystal structure prediction" (CSP). For this compound, CSP methods could be used to generate a landscape of possible crystal packings, ranked by their lattice energies.
These calculations typically involve a systematic search of possible arrangements of the molecules in the crystal lattice, followed by energy minimization using force fields or more accurate quantum mechanical methods. A combined approach using X-ray diffraction data and ab initio calculations has been successfully applied to related molecules like 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione to understand how crystal packing influences molecular geometry. researchgate.net Such studies have shown that the planarity of the cyclobutene ring can be significantly affected by the intermolecular forces in the crystal. researchgate.net
Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of the crystal lattice at different temperatures and pressures, providing insights into its stability and potential phase transitions. arxiv.org
The following table summarizes the types of intermolecular interactions that can be studied computationally for this compound and the typical energy ranges associated with them.
| Interaction Type | Typical Energy Range (kcal/mol) | Computational Method |
| C-H···O Hydrogen Bonding | 1 - 4 | DFT, AIM |
| Dipole-Dipole Interactions | 2 - 8 | PIXEL, DFT-SAPT |
| π-π Stacking | 1 - 5 | DFT with dispersion correction |
Note: These energy ranges are general and the specific values for this compound would require dedicated computational studies.
Research Applications of 3 Ethoxy 3 Cyclobutene 1,2 Dione in Organic and Materials Science
Role as Chemical Building Blocks for Diverse Molecular Architectures
The strained cyclobutene (B1205218) ring of 3-ethoxy-3-cyclobutene-1,2-dione makes it an excellent electrophile, readily undergoing reactions with various nucleophiles. This reactivity is the foundation of its utility as a chemical building block. The ethoxy group can be displaced by a wide range of nucleophiles, including amines, thiols, and organometallic reagents, allowing for the introduction of diverse functionalities. This versatility enables the construction of complex molecular scaffolds from a relatively simple starting material.
Furthermore, the dione (B5365651) functionality provides additional reaction sites for condensation and cycloaddition reactions. These characteristics have been exploited to synthesize a variety of heterocyclic and carbocyclic systems. The ability to sequentially introduce different substituents onto the cyclobutene core allows for the precise tuning of the resulting molecule's electronic and steric properties, making it a powerful tool for creating tailored molecular architectures.
Utilization in Organic Synthesis Methodologies
The unique reactivity of this compound has led to its widespread use in various organic synthesis methodologies. Its ability to participate in ring-opening, ring-expansion, and cycloaddition reactions has been instrumental in the development of efficient synthetic routes to a range of valuable organic compounds.
Precursors for Furanones and Quinones
One of the well-established applications of 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301), a related derivative, is as a starting material for the synthesis of furanones and quinones. scientificlabs.ie While direct evidence for this compound is less documented in this specific application, the underlying chemistry of the cyclobutenedione core is similar. The general strategy involves the reaction of the cyclobutenedione with nucleophiles, followed by a thermal or photochemical rearrangement to yield the desired heterocyclic or quinoidal systems. This approach provides a convergent and efficient pathway to these important classes of organic compounds, which are prevalent in natural products and pharmaceuticals.
Synthesis of Ladderane Derivatives (related cyclobutadienes)
Ladderanes, molecules containing two or more fused cyclobutane (B1203170) rings, have been a subject of interest due to their unique, rigid, and strained structures. wikipedia.orgresearchgate.net Synthetic strategies towards ladderanes often involve the dimerization of cyclobutadienes. wikipedia.org While not a direct precursor to ladderanes itself, the chemistry of cyclobutenediones is relevant to the generation of cyclobutadiene (B73232) intermediates. For instance, the in situ generation of dicarbomethoxycyclobutadiene from its iron tricarbonyl complex has been used to synthesize [n]-ladderanes. wikipedia.org The study of reactions involving cyclobutene derivatives like this compound contributes to the broader understanding of cyclobutadiene chemistry and the development of synthetic routes to these fascinating molecules.
Development of Advanced Materials
The inherent electronic properties of the cyclobutenedione core, particularly its electron-accepting nature, make this compound and its derivatives attractive building blocks for the development of advanced materials with interesting optical and electronic properties.
Squarylium Dyes and Photoconductive Materials
Squarylium dyes are a class of organic dyes characterized by a central squaric acid or derivative core, which imparts intense absorption and often strong fluorescence in the visible and near-infrared regions. researchgate.net These dyes are synthesized through the condensation of a squaric acid derivative with electron-rich aromatic or heterocyclic compounds. researchgate.net The resulting symmetrical or unsymmetrical squarylium dyes have found applications as photoconductive materials in xerographic devices and as photosensitizers in photovoltaic cells. researchgate.net The polymerization of squarylium skeletons can also lead to low band-gap electroconductive materials. researchgate.net
Polymeric Networks and Supramolecular Materials
The ability of squaric acid and its derivatives to form strong hydrogen bonds and participate in self-assembly processes has been utilized in the creation of polymeric networks and supramolecular materials. sigmaaldrich.com The squarate dianion, formed from squaric acid, acts as a building block for creating uncharged polymeric networks with ordered structures. sigmaaldrich.com These materials have potential applications in catalysis, nonlinear optics, and as molecular sieves. sigmaaldrich.com The principles of self-assembly guided by the squaraine moiety can be extended to derivatives like this compound to construct complex and functional supramolecular architectures. researchgate.net
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | nih.gov |
| Molecular Weight | 126.11 g/mol | nih.gov |
| CAS Number | 61699-52-3 | nih.gov |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified |
Table 2: Related Squaric Acid Derivatives and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application | Source |
| 3,4-Diethoxy-3-cyclobutene-1,2-dione | C₈H₁₀O₄ | 170.16 | Starting material for furanones and quinones | scientificlabs.iesigmaaldrich.com |
| 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid) | C₄H₂O₄ | 114.06 | Building block for squaraine dyes and polymeric networks | sigmaaldrich.comnist.gov |
| 3-Cyclobutene-1,2-dione | C₄H₂O₂ | 82.06 | Basic cyclobutenedione structure | nih.gov |
Applications in Organic Electronics
This compound is a fundamental starting material for the synthesis of squaraine dyes, a class of molecules with significant applications in organic electronics. nd.eduresearchgate.netresearchgate.net Squaraine dyes are characterized by a central, electron-deficient cyclobutenedione core, which is derived from the starting material, flanked by electron-rich aromatic groups. nd.edu This donor-acceptor-donor structure gives rise to strong and narrow absorption bands in the near-infrared (NIR) region, making them suitable for various electronic applications. nd.edunih.gov
Researchers have synthesized and characterized π-extended squaraine compounds for the field of organic electronics. rsc.org These compounds, built from a squaraine core, exhibit stable ambipolar redox behavior, meaning they can transport both positive and negative charges. rsc.org Furthermore, their frontier molecular energy levels can be fine-tuned by altering the chemical bridges within the molecule, allowing for the customization of their electronic properties. rsc.org These materials show high thermal stability and good solubility in common organic solvents, which is crucial for their processing into electronic devices. rsc.org The unique optical properties of these squaraine-based materials, particularly the changes in their absorption profile upon annealing, suggest molecular rearrangement in the solid-state, a phenomenon of interest for optimizing device performance. rsc.org
Squaraine dyes are considered an important class of p-type (donor) semiconductors for organic solar cells due to their strong and broad optical absorption, high oscillator strengths, and chemical stability. researchgate.net Their performance in devices like dye-sensitized solar cells has been a subject of study, where their optical and electrochemical properties are critical. researchgate.net
Functional Materials in Supramolecular Chemistry
The derivatives of this compound, particularly squaramides, have emerged as highly valuable functional units in supramolecular chemistry. rsc.orgnih.gov Squaramides are formed by reacting the cyclobutene-dione core with amines. The resulting structure features a rigid four-membered ring that acts as an excellent hydrogen bond donor and acceptor unit. benthamdirect.com This predictable hydrogen bonding capability makes squaramides ideal for constructing larger, self-assembled molecular architectures. nih.govbenthamdirect.com
The well-defined geometry and hydrogen-bonding capabilities of the squaramide group have made it a cornerstone for the design of synthetic anion receptors and transporters. rsc.orgbenthamdirect.com Squaramides can form up to four hydrogen bonds, allowing them to bind with various anions with high affinity and selectivity. benthamdirect.com The two N-H groups of the squaramide can act as a "pincer," effectively chelating an anionic guest.
Researchers have designed and synthesized a variety of squaramide-based receptors capable of binding, sensing, and even transporting anions across lipid membranes. rsc.orgresearcher.life These synthetic transporters mimic the function of natural ion channels and have potential applications in studying and treating diseases related to ion channel dysfunction. The binding and transport efficiency can be modulated by attaching different functional groups to the squaramide core. For instance, incorporating azobenzene (B91143) units creates photoswitchable transporters where anion transport can be turned on and off with specific wavelengths of light. researchgate.net
Studies have demonstrated that squaramide-based receptors can differentiate between various anions, such as chloride, bromide, and acetate, based on their size, shape, and charge density. nih.gov The binding event can often be detected through changes in spectroscopic signals (e.g., UV-Vis absorption or fluorescence), making them useful as anion sensors. nih.gov
Chemical Tools for Biochemical and Biological Research
The reactivity of this compound and its derivatives allows for their use in creating sophisticated tools for studying biological systems.
Squaramides, derived from this compound, have been identified as a versatile scaffold for designing potent enzyme inhibitors. acs.org Their ability to act as bioisosteres for functional groups like ureas and thioureas, combined with their strong hydrogen-bonding capacity, allows them to fit into enzyme active sites and disrupt their function. acs.org
For example, squaramide-based hydroxamic acids have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov Similarly, squaramide-bearing nucleoside derivatives have been developed as inhibitors for SNM1A, a DNA repair enzyme, which could enhance the efficacy of certain chemotherapies. nih.gov In these studies, the squaramide moiety often plays a crucial role in coordinating with metal ions in the enzyme's active site or forming key hydrogen bonds. nih.gov
Table 1: Examples of Squaramide-Based Enzyme Inhibitors
| Target Enzyme | Inhibitor Type | Key Finding | Citation |
|---|---|---|---|
| Histone Deacetylases (HDACs) | Squaramide-based hydroxamic acids | Potent inhibition in a cell line relevant to cutaneous T-cell lymphoma. | nih.gov |
| SNM1A (DNA Repair Nuclease) | Squaramide- and thiosquaramide-bearing nucleoside derivatives | A thymidine (B127349) derivative with a 5'-thiosquaramide was the most potent inhibitor identified. | nih.gov |
The cyclobutane ring structure, accessible from precursors like this compound, is a key feature in a number of synthetic nucleoside analogues. These modified nucleosides are invaluable tools for probing the mechanisms of biological processes involving nucleic acids, such as DNA replication and repair. nih.govcollectionscanada.gc.ca
By replacing the natural sugar moiety (ribose or deoxyribose) with a cyclobutane ring, chemists can create analogues with altered conformations and stabilities. These analogues can then be used to study the structural requirements of enzymes that process DNA and RNA. For instance, the synthesis of cyclobutane nucleoside analogues of adenine (B156593) and hypoxanthine (B114508) has been described, starting from a functionalized cyclobutanone. collectionscanada.gc.ca These studies help elucidate how enzymes recognize and bind their natural substrates.
Derivatives of this compound, especially squaraine dyes, are widely used for labeling biomolecules such as proteins and nucleic acids. nih.gov The squaraine core can be functionalized with reactive groups that allow for covalent attachment to the biomolecule of interest. nih.gov
Squaraine dyes are particularly attractive as fluorescent labels because they absorb and emit light in the near-infrared (NIR) region, where there is minimal interference from biological autofluorescence. nd.edunih.gov This leads to a high signal-to-background ratio, enabling sensitive detection. emory.edu
Research has shown that squaraine dyes can be designed to "turn on" their fluorescence upon binding to a specific target, such as a protein. nih.gov For example, certain squaraine dyes exhibit enhanced fluorescence and longer triplet state lifetimes when they bind non-covalently to specific sites on serum albumin proteins. nih.gov This property is useful for developing sensors that signal the presence of a particular protein. The ability to conjugate these dyes to biomolecules without significantly altering their biological function is a key advantage for their use in labeling and interaction studies. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Squaraine |
| Squaramide |
| Azobenzene |
| Squaramide-based hydroxamic acids |
| Thiosquaramide |
| Adenine |
| Hypoxanthine |
| Ribose |
| Deoxyribose |
| Serum albumin |
| Diethyl squarate |
| 3,4-dihydroxy-3-cyclobutene-1,2-dione (Squaric acid) |
| 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione |
| 3-ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione |
| 3-Amino-4-{3-[2-(2-Propoxy-Ethoxy)-Ethoxy]-Propylamino}-Cyclobut-3-Ene-1,2-Dione |
| 3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione |
| 3,4-Diethoxy-3-cyclobutene-1,2-dione |
| 3-Cyclobutene-1,2-dione |
| 3,4-dichloro-3-cyclobutene-1,2-dione |
| 3,4-dimethoxy-3-cyclobutene-1,2-dione |
Investigation of Interactions with Cellular Pathways
Derivatives of this compound, particularly squaraine dyes, have been the subject of research into their interactions with cellular pathways, primarily in the context of photodynamic therapy (PDT). The central mechanism of action for these compounds in PDT is the generation of reactive oxygen species (ROS) upon photoactivation, which induces significant cellular stress and subsequently triggers a cascade of signaling events leading to cell death. nih.govmdpi.com
The resulting oxidative stress from the ROS production disrupts cellular homeostasis and activates multiple signaling pathways. nih.gov Research has shown that the specific cellular response can be multifaceted, involving the simultaneous activation of pro-apoptotic and pro-survival signals. The ultimate fate of the cell is determined by the balance of these opposing pathways. nih.govnih.gov
Apoptotic Pathways
A primary consequence of the cellular damage induced by squaraine dye-based PDT is the initiation of apoptosis, or programmed cell death. Both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways have been implicated.
Evidence for the involvement of the intrinsic pathway includes the loss of mitochondrial membrane potential (ΔψM), which is a critical event that leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This, in turn, triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Studies have demonstrated the activation of initiator caspase-9 and executioner caspases-3 and -7 following treatment with certain squaraine derivatives. nih.govnih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3, a hallmark of apoptosis, has also been observed. nih.gov
The extrinsic pathway can also be activated, as evidenced by the activation of caspase-8. nih.govulpgc.es This pathway is typically initiated by the binding of extracellular death ligands to transmembrane death receptors. Furthermore, studies have shown that the pro-survival PI3K/Akt signaling pathway can be inhibited, as indicated by the dephosphorylation of Akt, which can contribute to the promotion of apoptosis. nih.gov
Stress-Activated Kinase Pathways
The cellular stress induced by squaraine-mediated PDT leads to the activation of mitogen-activated protein kinase (MAPK) pathways. These pathways play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. The three major MAPK pathways, involving p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), have all been shown to be activated in response to PDT with photosensitizers. aacrjournals.orgmdpi.com
The activation of p38 MAPK is a common response to cellular stress and is generally considered a pro-apoptotic signal in the context of PDT. ulpgc.esmdpi.com Conversely, the JNK pathway can have a dual role, in some cases contributing to cell death, while in others promoting cell survival. nih.govaacrjournals.org The role of the ERK pathway is also cell-type and context-dependent, but it is often associated with cell survival and proliferation. aacrjournals.orgmdpi.com
Inflammatory and Survival Pathways
In addition to pro-death signals, PDT can also trigger pro-survival and inflammatory responses within cancer cells. The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, has been shown to be activated following PDT. nih.govnih.gov The activation of NF-κB can lead to the expression of anti-apoptotic genes, which may counteract the cytotoxic effects of the treatment. nih.gov This represents a potential mechanism of resistance to PDT.
Furthermore, the oxidative stress can induce an antioxidant response mediated by the transcription factor NRF2, which upregulates the expression of cytoprotective genes. nih.gov The unfolded protein response (UPR) and endoplasmic reticulum (ER) stress are other cellular stress responses that have been observed following treatment with squaraine derivatives, indicating a broad impact on cellular homeostasis. nih.gov
Detailed Research Findings on Cellular Pathway Interactions of Squaraine Derivatives
| Compound/Derivative | Cell Line | Observed Effects | Implicated Cellular Pathways | Citation |
|---|---|---|---|---|
| Bis(3,5-diiodo-2,4,6-trihydroxyphenyl)squaraine | MDA-MB-231 (Human Breast Cancer) | Induction of apoptosis, DNA fragmentation, loss of mitochondrial membrane potential. | Mitochondria-mediated apoptosis, Caspase-3, -7, and -9 activation, ER stress, Unfolded Protein Response. | nih.gov |
| Halogenated Squaraine Dyes | Mouse Lymphoma Cells | Enhanced photocytotoxicity and DNA single-strand breaks. | Singlet oxygen-mediated damage. | nih.gov |
| Verteporfin (a porphyrin-based photosensitizer, for comparison) | Choroidal Neovascularization (CNV) in rats | Induction of caspase-dependent apoptosis. | Dephosphorylation of Akt, Caspase-3 and -9 activation. | nih.gov |
| Various Photosensitizers | General Cancer Cells | Activation of pro-survival pathways. | NF-κB activation, NRF2-mediated antioxidant response, HIF-1 hypoxic survival response. | nih.gov |
| TPPS2a (meso-tetraphenylporphine with two sulfonate groups) | NuTu-19 and WiDr (Cancer Cell Lines) | Rapid activation of MAPKs with opposing effects on cell survival. | p38 MAPK (death signal), JNK (rescue signal), ERK activation. | aacrjournals.org |
Future Perspectives and Emerging Research Avenues
Green Chemistry Approaches in 3-Ethoxy-3-cyclobutene-1,2-dione Synthesis
The principles of green chemistry are increasingly pivotal in modern synthetic methodologies. For the synthesis of this compound and its parent compound, squaric acid, researchers are exploring more environmentally benign approaches. A notable example is the use of water as a green solvent in reactions catalyzed by squaric acid, which points to the broader potential for greener processes in this chemical family. ias.ac.in Future research is anticipated to focus on the development of catalytic, atom-economical methods that minimize waste and avoid hazardous reagents.
| Green Chemistry Approach | Description | Potential Benefits |
| Organocatalysis | Utilizing squaric acid itself as a metal-free and recyclable organocatalyst in aqueous media for various transformations. ias.ac.in | Reduces reliance on toxic metal catalysts, simplifies purification, and allows for catalyst reuse. |
| Alternative Solvents | Exploring the use of water or other green solvents to replace traditional, more hazardous organic solvents like benzene. nih.gov | Enhances safety, reduces environmental impact, and can improve reaction efficiency due to the unique properties of water. ias.ac.in |
| Energy Efficiency | Investigating microwave-assisted or mechanochemical syntheses to reduce reaction times and energy consumption compared to conventional heating. | Leads to faster reactions, potentially higher yields, and a lower energy footprint for the synthesis. |
Exploration of Novel Reactivity and Catalysis
The inherent reactivity of the cyclobutenedione core, characterized by its electrophilicity and propensity for ring-opening reactions, continues to be a fertile ground for discovering new chemical transformations. Beyond its established use in the synthesis of squaraine dyes, researchers are exploring its utility in multicomponent and cycloaddition reactions to construct complex molecular frameworks.
For instance, squaric acid esters serve as key intermediates in the total synthesis of natural products like echinochrome A. researchgate.net The electrophilic nature of the four-membered ring allows for sequential additions and rearrangements, providing access to diverse carbocyclic and heterocyclic systems. Furthermore, cycloaddition reactions, such as [3+2] cycloadditions, offer a powerful strategy for constructing five-membered rings, a common motif in biologically active molecules. uchicago.eduwikipedia.org
| Reaction Type | Description | Synthetic Utility |
| Multicomponent Reactions | The sequential reaction of multiple starting materials in a single pot, where this compound can act as a key electrophilic component. | Efficient construction of complex molecules with high atom economy and reduced purification steps. |
| Cycloaddition Reactions | Participation in [n+m] cycloadditions, such as [4+2] and [3+2] cycloadditions, to form various cyclic systems. uchicago.eduwikipedia.orglibretexts.orgyoutube.com | Provides access to a wide range of carbocyclic and heterocyclic scaffolds with controlled stereochemistry. |
| Catalysis | Derivatives of this compound, particularly squaramides, are being investigated as organocatalysts for various asymmetric transformations. researchgate.net | Offers a metal-free approach to catalysis, promoting reactions with high enantioselectivity. |
Advanced Characterization Techniques for Dynamic Systems
Understanding the behavior of molecules in real-time and under reaction conditions is crucial for optimizing chemical processes and designing new functional materials. The study of dynamic systems involving this compound and its derivatives is benefiting from the application of advanced characterization techniques. Operando spectroscopy, which combines a spectroscopic measurement with a simultaneous assessment of catalytic activity, is emerging as a powerful tool. youtube.comchimia.chyoutube.comyoutube.comyoutube.com This technique allows researchers to observe reactive intermediates and catalyst changes as they happen, providing invaluable mechanistic insights.
Techniques like 1H NMR spectroscopy have been instrumental in studying host-guest complexation and charge localization in squaraine dyes. acs.org Furthermore, transient absorption spectroscopy is being employed to investigate the excited-state dynamics of squaraine thin films, which is critical for their application in organic photovoltaics. acs.org
| Characterization Technique | Application in Cyclobutenedione Chemistry | Insights Gained |
| Operando Spectroscopy | Real-time monitoring of reactions involving cyclobutenedione derivatives, such as catalytic processes or self-assembly. youtube.comchimia.chyoutube.comyoutube.comyoutube.com | Mechanistic details of reaction pathways, identification of transient species, and understanding of catalyst deactivation. |
| Transient Absorption Spectroscopy | Probing the excited-state dynamics and aggregation behavior of squaraine dyes in thin films upon thermal annealing. acs.org | Information on energy transfer, exciton (B1674681) coupling, and the evolution of aggregate structures, crucial for optimizing optoelectronic devices. |
| Advanced NMR Spectroscopy (COSY, NOESY, ROESY) | Elucidation of complex molecular structures and intermolecular interactions in squaraine-based systems. acs.org | Detailed structural information, conformational analysis, and insights into host-guest binding and supramolecular assembly. |
| Molecular Dynamics (MD) Simulations | Studying the interactions between squaraine dyes and DNA scaffolds to understand the factors governing excitonic coupling in aggregates. nih.gov | Predicting and rationalizing the orientation and packing of dyes in templated assemblies, guiding the design of functional nanomaterials. |
Computational-Driven Design of New Cyclobutenedione Systems
The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new materials with tailored properties. For cyclobutenedione-based systems, particularly squaraine dyes, computational methods are playing a crucial role in predicting their electronic and optical characteristics. nih.govrsc.org Density Functional Theory (DFT) calculations are routinely used to understand structure-property relationships and to screen potential candidates before their synthesis.
More recently, machine learning (ML) is emerging as a powerful tool for the high-throughput screening and design of novel squaraine dyes with optimized properties for applications such as dye-sensitized solar cells. acs.orgresearchgate.net These computational approaches enable the exploration of vast chemical spaces, guiding synthetic efforts towards the most promising molecular designs.
| Computational Method | Application in Cyclobutenedione Chemistry | Predicted/Designed Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure, absorption spectra, and nonlinear optical properties of squaraine dyes. nih.govrsc.org | Prediction of absorption and emission wavelengths, oscillator strengths, and hyperpolarizabilities to guide the synthesis of dyes with specific optical properties. |
| Machine Learning (ML) | High-throughput screening and prediction of the properties of large libraries of virtual squaraine dye candidates. acs.orgresearchgate.net | Identification of novel dye structures with enhanced near-infrared (NIR) absorption for applications in solar cells and bioimaging. |
| First-Principles Studies | Investigation of substituent effects on the electronic and photophysical properties of squaraine dyes to tailor exciton delocalization. nih.gov | Understanding how chemical modifications can be used to control the aggregation and energy transport properties of squaraine-based materials. |
Supramolecular Systems with Tunable Properties
The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry. The planar and rigid nature of the cyclobutenedione core, along with the potential for introducing various functional groups, makes it an excellent building block for creating sophisticated supramolecular systems. Squaraine dyes, in particular, have been extensively studied for their ability to form supramolecular polymers, gels, and other complex architectures. unibe.chrsc.org
These supramolecular systems often exhibit tunable properties that can be controlled by external stimuli such as temperature, pH, or the presence of specific analytes. For example, squaraine-based supramolecular polymer networks can form responsive and elastic gels capable of the controlled release of encapsulated guest molecules. rsc.org The self-assembly of DNA-conjugated squaraine oligomers into supramolecular polymers opens up possibilities for creating functional nanostructures for applications in diagnostics and medicine. nih.gov
| Supramolecular System | Key Features | Tunable Properties and Applications |
| Supramolecular Polymers | Formed through non-covalent interactions (e.g., π-π stacking, hydrogen bonding) between squaraine-based monomers. unibe.chacs.org | The length and morphology of the polymers can be controlled by external stimuli, leading to applications in sensing and materials science. |
| Responsive Gels | Cross-linked supramolecular polymer networks that can undergo reversible gel-sol transitions in response to changes in temperature or pH. rsc.org | Controlled release of encapsulated molecules, smart materials, and tissue engineering scaffolds. |
| DNA-Templated Assemblies | Squaraine dyes can be attached to DNA scaffolds to create precisely organized aggregates with controlled excitonic coupling. nih.govnih.govresearchgate.net | Development of functional nanostructures for molecular electronics, photonics, and biosensing. |
| Host-Guest Systems | Squaraine derivatives can act as hosts or guests in molecular recognition events, leading to changes in their optical properties. rsc.org | Chemical sensors for the detection of ions and small molecules. |
Q & A
Q. What are the standard synthetic routes for 3-Ethoxy-3-cyclobutene-1,2-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of ethyl cyanoacetate derivatives with amines under controlled conditions. A typical route involves reacting ethyl cyanoacetate with a hydroxyethylamine precursor, followed by cyclization using acid catalysis. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield improvement. For example, anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) enhance cyclization efficiency . Yield discrepancies in literature (e.g., 7% vs. 94%) often arise from variations in purification methods, such as column chromatography versus recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the cyclobutene ring. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (C=O at ~1700–1800 cm⁻¹) and functional groups (e.g., ethoxy C-O at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, the ethoxy group’s presence is confirmed via ¹H NMR signals at δ 1.3–1.5 ppm (CH₃) and δ 3.8–4.2 ppm (CH₂) .
Q. What are the common chemical reactions of this compound, and how do substituents influence reactivity?
- Methodological Answer : Key reactions include:
- Oxidation : Using KMnO₄ or CrO₃ to form quinones, with the ethoxy group stabilizing intermediates.
- Substitution : Nucleophilic attack at the carbonyl-adjacent carbon by amines or thiols. For example, replacing the ethoxy group with a hydroxyethylamino moiety requires mild basic conditions (pH 8–10) to avoid ring degradation .
- Reduction : NaBH₄ or LiAlH₄ reduces carbonyls to alcohols, though steric hindrance from the ethoxy group may limit reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Contradictions often stem from unoptimized reaction parameters or impurities. A systematic approach includes:
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst concentration to identify optimal conditions.
- In-line Analytics : Use HPLC or GC-MS to monitor reaction progress and intermediate formation.
- Statistical Analysis : Apply ANOVA to assess variable significance. For instance, a 94% yield was achieved using continuous flow reactors, whereas batch methods yielded 7% due to poor mixing .
Q. What strategies are effective for studying substituent effects on the compound’s electronic and steric properties?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates electron density distribution and predicts reactive sites. For example, the ethoxy group’s electron-donating effect increases ring electron density, favoring electrophilic attacks .
- Spectroscopic Probes : UV-Vis spectroscopy tracks conjugation changes, while X-ray crystallography reveals steric clashes in derivatives like 3-[(2-hydroxyethyl)amino] analogues .
Q. How can researchers design experiments to probe the compound’s reactivity on indoor surfaces (e.g., lab equipment)?
- Methodological Answer : Surface interactions are critical for stability and byproduct formation. Methods include:
- Microscopy : Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to study adsorption on silica or polymer surfaces.
- Thermogravimetric Analysis (TGA) : Quantify decomposition under controlled humidity and temperature.
- Controlled Exposure Studies : Apply the compound to stainless steel or glass surfaces and analyze degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
